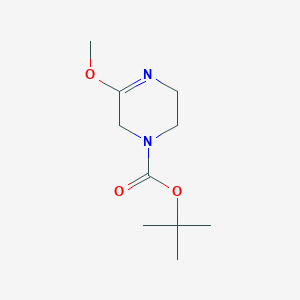

tert-Butyl 5-methoxy-1,2,3,6-tetrahydropyrazine-1-carboxylate

Description

tert-Butyl 5-methoxy-1,2,3,6-tetrahydropyrazine-1-carboxylate (CAS 590390-31-1) is a heterocyclic compound with the molecular formula C₁₀H₁₈N₂O₃ and a molecular weight of 214.26 g/mol . Its structure comprises a tetrahydropyrazine ring, a tert-butyl carbamate (Boc) protecting group at the 1-position, and a methoxy substituent at the 5-position. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research, owing to its versatility in further functionalization via deprotection of the Boc group or substitution at the methoxy site.

Properties

IUPAC Name |

tert-butyl 6-methoxy-3,5-dihydro-2H-pyrazine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O3/c1-10(2,3)15-9(13)12-6-5-11-8(7-12)14-4/h5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VATRKSAYTIKXFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN=C(C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

590390-31-1 | |

| Record name | tert-butyl 5-methoxy-1,2,3,6-tetrahydropyrazine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Ring Construction and Substitution

The tetrahydropyrazine ring can be synthesized by reduction of pyrazine derivatives or by cyclization of suitable diamine precursors. For example, pyrazine rings substituted at specific positions can be selectively reduced using catalytic hydrogenation (H2/Pd) to obtain tetrahydropyrazine intermediates. Methoxy substitution at the 5-position can be introduced via nucleophilic substitution or by starting from methoxy-substituted precursors.

Representative Synthetic Route Example

A plausible synthetic route based on literature precedents and related heterocyclic syntheses includes:

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Pyrazine ring reduction | H2, Pd/C, THF/MeOH, room temperature | ~90 | Converts pyrazine to tetrahydropyrazine |

| 2 | Methoxy substitution | Nucleophilic substitution or starting from methoxy-substituted pyrazine | Variable | Ensures 5-methoxy group installation |

| 3 | Boc protection | Di-tert-butyl dicarbonate, base (e.g., triethylamine), dichloromethane, room temperature | 85-95 | Protects nitrogen as tert-butyl carbamate |

Alternative Methods and Variations

- Use of reductive amination for introducing substituents on nitrogen followed by Boc protection.

- Employing Suzuki–Miyaura cross-coupling to introduce functionalized substituents on the heterocyclic ring prior to Boc protection.

- Protection and deprotection steps optimized to avoid side reactions and maximize purity.

- Catalytic hydrogenation conditions (pressure, catalyst loading) critically affect the reduction efficiency of the pyrazine ring to tetrahydropyrazine.

- Methoxy substitution often requires selective conditions to avoid over-substitution or side reactions.

- Boc protection is generally high yielding but sensitive to moisture and requires anhydrous conditions.

- Purification is typically achieved by column chromatography or crystallization, with solvents selected based on solubility profiles.

| Parameter | Typical Conditions | Remarks |

|---|---|---|

| Pyrazine reduction | H2 (1-3 atm), Pd/C catalyst, RT, 2-4 h | High yield, mild conditions preferred |

| Methoxy substitution | Nucleophilic substitution or starting material | Requires regioselective control |

| Boc protection | Boc2O, base (TEA), DCM, RT, 1-3 h | Yields 85-95%, moisture sensitive |

| Purification | Silica gel chromatography, ethyl acetate/hexanes | Ensures high purity |

Chemical Reactions Analysis

Types of Reactions: Tert-Butyl 5-methoxy-1,2,3,6-tetrahydropyrazine-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

Oxidation: The compound can be oxidized to form 5-methoxy-1,2,3,6-tetrahydropyrazine-1-carboxylic acid .

Reduction: Reduction reactions can yield 5-methoxy-1,2,3,6-tetrahydropyrazine-1-carboxylate derivatives .

Substitution: Substitution reactions can produce various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It serves as a building block in the synthesis of biologically active molecules, aiding in the study of biological processes and pathways.

Medicine: The compound is utilized in the development of new drugs, particularly in the field of neuropharmacology, where it may play a role in modulating neurotransmitter activity.

Industry: In the chemical industry, it is used as a reagent in various organic synthesis processes, contributing to the production of a wide range of chemical products.

Mechanism of Action

The mechanism by which tert-Butyl 5-methoxy-1,2,3,6-tetrahydropyrazine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, influencing biological processes and pathways.

Comparison with Similar Compounds

Key Observations :

- In contrast, sulfonyl or bromo groups (e.g., ) are electron-withdrawing, altering reactivity in coupling reactions.

- Molecular Weight : The target compound is smaller (214.26 g/mol) compared to derivatives with extended aromatic systems (e.g., 469.61 g/mol in ), impacting solubility and bioavailability.

- Boc Protection : The tert-butyl carbamate group is a common protective strategy across all compounds, enabling selective deprotection for downstream functionalization .

Biological Activity

Tert-Butyl 5-methoxy-1,2,3,6-tetrahydropyrazine-1-carboxylate is a chemical compound with the molecular formula and a molecular weight of approximately 202.26 g/mol. This compound is characterized by its tetrahydropyrazine ring and functional groups that may contribute to its biological activity. Despite limited literature directly focused on this compound, its structural features suggest potential interactions with biological systems that warrant further exploration.

Chemical Structure and Properties

The compound features:

- Tetrahydropyrazine Ring : This six-membered ring containing two nitrogen atoms is known for its role in various biological activities.

- Methoxy Group : The presence of a methoxy group can influence the compound's lipophilicity and interaction with biological targets.

- Tert-Butyl Group : This bulky substituent can enhance the compound's solubility and stability.

The biological activity of this compound may involve:

- Enzyme Modulation : The compound could act as an inhibitor or modulator of specific enzymes, influencing metabolic pathways.

- Receptor Interaction : Potential interactions with neurotransmitter receptors may be significant in neuropharmacological contexts.

Biological Activities

While specific studies on this compound are scarce, related compounds in the tetrahydropyrazine class have shown various biological activities:

Table 1: Comparison of Biological Activities of Related Compounds

Neuropharmacological Potential

Recent studies have indicated that compounds similar to this compound may influence neurotransmitter systems. For instance:

- Neuroprotective Effects : Research on related tetrahydropyrazines has demonstrated protective effects against neurodegenerative diseases by modulating oxidative stress responses and enhancing neuronal survival pathways.

Antioxidant Activity

Certain derivatives have shown significant antioxidant properties:

- Mechanism : These compounds may scavenge reactive oxygen species (ROS) and reduce oxidative stress in cellular models.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-butyl 5-methoxy-1,2,3,6-tetrahydropyrazine-1-carboxylate, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves multi-step functionalization of a piperazine core. For example, tert-butyl piperazine-1-carboxylate derivatives are often synthesized via nucleophilic substitution or coupling reactions under reflux conditions. In a related protocol, tert-butyl piperazine-1-carboxylate reacted with 5-bromo-2-chloropyrimidine in 1,4-dioxane at 110°C for 12 hours, achieving an 88.7% yield using potassium carbonate as a base .

- Optimization : Solvent polarity, temperature, and base selection critically impact reaction efficiency. Lower yields (e.g., 60%) observed in alternative methods (e.g., HCl-mediated deprotection in ethyl acetate) highlight the sensitivity of Boc-protected intermediates to acidic conditions .

Q. How is the compound characterized using spectroscopic techniques, and what key spectral markers are observed?

- NMR Analysis : In structurally similar compounds (e.g., tert-butyl 4-(2-methoxy-2-oxoethyl)-3-oxo-3,4-dihydropyrazine-1(2H)-carboxylate), H NMR shows distinct signals for the tert-butyl group (δ ~1.45 ppm), methoxy protons (δ ~3.70 ppm), and dihydropyrazine protons (δ ~4.20–5.50 ppm). C NMR confirms carbonyl carbons (δ ~165–175 ppm) and the Boc group (δ ~80–85 ppm for the quaternary carbon) .

- Mass Spectrometry : ESI-MS of related derivatives displays fragmentation patterns consistent with Boc cleavage (e.g., m/z 214 corresponding to [M – Boc + H]) .

Q. What purification strategies are effective for isolating this compound?

- Chromatography : Silica gel column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane is widely used. For polar byproducts, ion-exchange resins (e.g., Si-Trisamine) improve purity .

- Crystallization : High-purity crystals can be obtained via slow evaporation from solvents like dichloromethane/hexane, as demonstrated for tert-butyl 4-[3-(trifluoromethyl)benzyl]tetrazole derivatives .

Advanced Research Questions

Q. How do crystallographic studies resolve structural ambiguities in this compound derivatives?

- X-ray Diffraction : Single-crystal X-ray analysis of analogs (e.g., tert-butyl 4-{5-[3-(trifluoromethyl)benzyl]-1H-tetrazol-6-yl}piperazine-1-carboxylate) reveals a triclinic lattice (space group ) with hydrogen-bonding networks stabilizing the tetrahydropyrazine ring. Key parameters: Å, Å, Å .

- Software Tools : SHELX programs (e.g., SHELXL for refinement) are critical for resolving disorder in flexible tetrahydropyrazine moieties .

Q. What computational methods predict the reactivity of the tetrahydropyrazine ring in nucleophilic or electrophilic reactions?

- DFT Modeling : Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level can map electron density distributions, identifying reactive sites (e.g., the nitrogen atoms in the tetrahydropyrazine ring as nucleophilic centers).

- Reactivity Trends : The methoxy group at position 5 electronically deactivates the ring, reducing susceptibility to electrophilic aromatic substitution but enhancing stability toward oxidation .

Q. How do stability studies inform storage and handling protocols for this compound?

- Thermal Stability : Differential scanning calorimetry (DSC) of tert-butyl derivatives shows decomposition onset temperatures >150°C, suggesting room-temperature stability under inert atmospheres .

- Hydrolytic Sensitivity : The Boc group is prone to cleavage under acidic or prolonged aqueous conditions. Storage at −20°C in anhydrous solvents (e.g., THF or DCM) is recommended .

Q. What strategies address contradictory data in synthetic yields or spectroscopic assignments?

- Reproducibility Checks : Repeating reactions with rigorously dried solvents and freshly distilled bases can resolve yield inconsistencies (e.g., KCO vs. CsCO in coupling reactions) .

- 2D NMR Validation : HSQC and HMBC experiments clarify ambiguous H-C correlations, particularly for overlapping dihydropyrazine protons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.